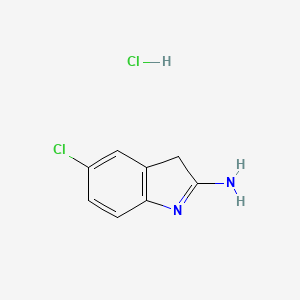

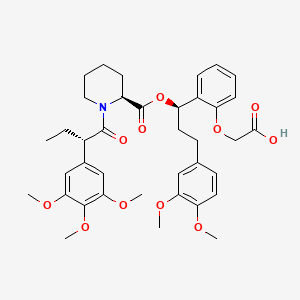

![molecular formula C12H10N4O B1436500 1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol CAS No. 650628-09-4](/img/structure/B1436500.png)

1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol

Übersicht

Beschreibung

This compound belongs to the class of organic compounds known as pyrazolopyrimidines . These are compounds containing a pyrazolopyrimidine skeleton, which consists of a pyrazole fused to a pyrimidine .

Synthesis Analysis

In a study, four series of new pyrazolo[3,4-d]pyrimidine derivatives were designed and synthesized with both green and conventional methods . All the synthesized candidates were chemically confirmed using spectroscopic methods, and the DFT of the reaction mechanism was illustrated .Wissenschaftliche Forschungsanwendungen

-

Anti-inflammatory Applications

- Field : Medicinal Chemistry

- Summary : Pyrimidines display a range of pharmacological effects including anti-inflammatory . The anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .

- Methods : Numerous methods for the synthesis of pyrimidines are described . Preliminary SAR analysis revealed that substituted 3,4,5-trimethoxystyryl at C-5 and alkylamine at C-7 pyrazolo[4,3-d]pyrimidine framework were useful for its anti-inflammatory activity .

- Results : Literature studies reveal that a large number of pyrimidines exhibit potent anti-inflammatory effects .

-

Therapeutic Potential

- Field : Pharmaceutical Sciences

- Summary : The pyridopyrimidine moiety is present in relevant drugs and, in recent years, it has been studied in the development of new therapies .

- Methods : All the synthetic protocols to prepare these pyridopyrimidine derivatives which have shown a therapeutic interest or have been approved for use as therapeutics according to bibliographic research conducted on Reaxys and Scifinder .

- Results : Among them, we can mention palbociclib and dilmapimod .

-

Buchwald–Hartwig Reaction

- Field : Organic Chemistry

- Summary : The Buchwald–Hartwig reaction is a carbon-nitrogen cross-coupling reaction that is vital in organic synthesis . Arylamines, one of the products of this reaction, are key frameworks in several natural products, pharmaceuticals, and other biologically active compounds .

- Methods : The reaction involves the use of palladium and copper catalysts, along with a variety of ligands . The reaction has wide scope and is used for the synthesis of aromatic C–N bonds .

- Results : The reaction has been used extensively in the synthesis of heterocyclic compounds and in the total synthesis of natural products .

-

Synthesis of Bicyclic Systems

- Field : Organic Chemistry

- Summary : Pyrimido[4,5-d]pyrimidine and pyrimido[5,4-d]pyrimidine analogs are types of bicyclic [6 + 6] systems . These compounds have been studied for their chemistry and biological significance .

- Methods : The synthesis methods involve reactions of the substituents linked to the ring carbon and nitrogen atoms .

- Results : These compounds have been applied on a large scale in the medical and pharmaceutical fields .

-

Fluorescent Properties

- Field : Material Science

- Summary : Fused pyrazolo[3,4-b]pyridines, a class of compounds related to pyrimidines, have shown high fluorescence .

- Methods : The fluorescent properties can be studied using various spectroscopic techniques .

- Results : These fluorescent properties could have potential applications in the development of optoelectronic devices .

-

Therapeutic Applications

- Field : Pharmaceutical Sciences

- Summary : Piritrexim (PTX) is a synthetic antifolate with a pyrimidine moiety . It has anti-parasitic, anti-psoriatic, and anti-tumor properties .

- Methods : The compound is synthesized using various organic reactions .

- Results : The compound has been used as a therapeutic agent in various medical conditions .

-

Anti-Cancer Applications

- Field : Medicinal Chemistry

- Summary : Pyrazolo[3,4-b]pyridine and its derivatives are known to have a wide range of biological activities such as anti-cancer .

- Methods : The anti-cancer properties can be studied using various biological assays .

- Results : These compounds have shown promising results in preclinical studies .

-

Neuroactive Agent

-

Optoelectronic Devices

- Field : Material Science

- Summary : Fused pyrazolo[3,4-b]pyridines showed photochemical properties of high fluorescence .

- Methods : The fluorescent properties can be studied using various spectroscopic techniques .

- Results : These fluorescent properties could have potential applications in the development of optoelectronic devices .

-

Anti-Parasitic Applications

- Field : Pharmaceutical Sciences

- Summary : Piritrexim (PTX) is a synthetic antifolate with a pyrimidine moiety . It has anti-parasitic properties .

- Methods : The compound is synthesized using various organic reactions .

- Results : The compound has been used as a therapeutic agent in various medical conditions .

-

Anti-Psoriatic Applications

-

Anti-Tumor Applications

Safety And Hazards

While specific safety and hazard information for “1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol” is not available, general safety measures for handling similar compounds include wearing suitable protective clothing, avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and using non-sparking tools .

Eigenschaften

IUPAC Name |

1-(3-methylphenyl)-5H-pyrazolo[3,4-d]pyrimidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N4O/c1-8-3-2-4-9(5-8)16-11-10(6-15-16)12(17)14-7-13-11/h2-7H,1H3,(H,13,14,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOGRRZBOUJOGPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)N2C3=C(C=N2)C(=O)NC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10365910 | |

| Record name | 1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10365910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol | |

CAS RN |

650628-09-4 | |

| Record name | 1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10365910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3',6'-Bis(dimethylamino)-3-oxo-N-((1-(1-oxo-1-((3-(2-oxoacetyl)phenyl)amino)propan-2-yl)-1H-1,2,3-triazol-4-yl)methyl)-3H-spiro[isobenzofuran-1,9'-xanthene]-5-carboxamide, monohydrate](/img/structure/B1436417.png)

![1-[2-(2,4-Difluorophenoxy)pyridin-3-yl]methanamine dihydrochloride](/img/structure/B1436421.png)

![3-(Chloromethyl)-6-fluoroimidazo[1,2-a]pyridine hydrochloride](/img/structure/B1436427.png)

![[(4-Hydroxy-6-methylpyrimidin-2-yl)sulfanyl]acetic acid](/img/structure/B1436432.png)

![6-methyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol](/img/structure/B1436435.png)

![2-{2-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]ethoxy}ethanol](/img/structure/B1436436.png)

![4-(5-Methyl-3,7-dioxo-2,8-dioxa-5-azonia-1-boranuidabicyclo[3.3.0]octan-1-yl)benzoic acid](/img/structure/B1436437.png)

![methyl({[(2S)-piperidin-2-yl]methyl})amine dihydrochloride](/img/structure/B1436439.png)